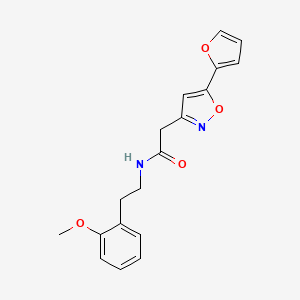

2-(5-(furan-2-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide

Description

This compound features a furan-substituted isoxazole core linked to a 2-methoxyphenethyl group via an acetamide bridge.

Properties

IUPAC Name |

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-22-15-6-3-2-5-13(15)8-9-19-18(21)12-14-11-17(24-20-14)16-7-4-10-23-16/h2-7,10-11H,8-9,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMCJVURUSBKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.

Synthesis of the isoxazole ring: This often involves the reaction of nitrile oxides with alkenes or alkynes.

Coupling of the furan and isoxazole rings: This step might involve a cross-coupling reaction.

Attachment of the acetamide group: This can be done through acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring.

Reduction: Reduction reactions could target the isoxazole ring or the acetamide group.

Substitution: Substitution reactions might occur at various positions on the rings or the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

Substitution: Conditions might include the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Anticancer Activity

The compound has shown significant potential as an anticancer agent. Several studies have investigated its cytotoxic effects against various cancer cell lines.

Mechanisms of Action :

- Induction of Apoptosis : Research indicates that this compound can trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors such as Bcl-2 .

- Cell Cycle Arrest : Flow cytometry analysis demonstrated that treatment with the compound leads to G2/M phase arrest, inhibiting cancer cell proliferation .

Case Study Example :

A study involving derivatives of isoxazole compounds highlighted that modifications in the structure significantly influenced their cytotoxicity against cancer cells. The most potent derivative exhibited an IC50 value of 3.6 µM against specific cancer lines .

Antimicrobial Properties

Preliminary investigations suggest that compounds containing furan and isoxazole rings exhibit antimicrobial activity.

Mechanisms of Action :

- The presence of the furan ring is believed to enhance the ability to disrupt microbial cell walls, making it a candidate for further development in antibiotic research.

Case Study Example :

A study focused on the antimicrobial efficacy of similar compounds revealed effective inhibition against Gram-positive bacteria, indicating potential applications in treating bacterial infections.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties.

Mechanisms of Action :

- The compound may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Data Tables

To summarize the findings on biological activities, the following tables present comparative data on anticancer and antimicrobial efficacy.

Table 1: Anticancer Activity Comparison

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide | HepG2 | 3.6 |

| Staurosporine | Various | 5.07 |

| 5-Fluorouracil | Various | 5.18 |

Table 2: Antimicrobial Activity Results

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 µg/mL |

| Control Antibiotic | Penicillin | 10 µg/mL |

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The furan and isoxazole rings could be involved in binding interactions, while the acetamide group might influence solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues with Isoxazole and Furan Moieties

N-(3-Chlorophenyl)-2-(5-(furan-2-yl)isoxazol-3-yl)-2-oxoacetohydrazonoyl cyanide

- Key Differences: Replaces the acetamide group with a hydrazonoyl cyanide and introduces a 3-chlorophenyl substituent.

- The chloro substituent may improve metabolic stability compared to the methoxy group in the target compound .

- NMR Data : δ 8.00 (s, 2H), 7.87 (d, J = 8.4 Hz, 2H) in DMSO, indicating aromatic proton environments distinct from the target compound .

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-((4-((3-(4-hydroxyphenyl)propyl)amino)phenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide

- Key Differences : Incorporates a sulfonamide group and a hydrazinyl-furan moiety.

- Impact : The sulfonamide enhances water solubility, contrasting with the lipophilic 2-methoxyphenethyl group. The hydrazinyl linker may confer chelation properties, useful in metalloenzyme inhibition .

Analogues with Modified Aromatic Substituents

2-(2-Methoxyphenoxy)-N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide

- Key Differences: Replaces the phenethyl group with a phenoxy linkage and adds a sulfamoyl group.

- Physicochemical Properties : Water solubility at pH 7.4 is 2.9 µg/mL, suggesting moderate hydrophilicity due to the sulfamoyl group. Molecular weight (433.4 g/mol) is higher than the target compound, likely due to the sulfamoyl addition .

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Key Differences : Substitutes furan with a 4-methoxyphenyl-oxadiazole and introduces a thioether bond.

- Impact : The oxadiazole ring increases rigidity and may enhance fluorescence properties. The thioether improves oxidative stability compared to ethers but reduces hydrogen-bonding capacity .

Complex Derivatives with Heterocyclic Systems

(S)-2-(Benzo[d]isoxazol-3-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide

- Key Differences : Features a benzoisoxazole core and a multi-ring system with chlorine and sulfonamide groups.

- Impact : The extended aromatic system increases molecular weight (>600 g/mol) and complexity, likely targeting kinase or protease enzymes. The fluorine atoms enhance bioavailability and binding specificity .

Comparative Data Table

Biological Activity

The compound 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article examines its biological activity, synthesizing findings from various studies, including in vitro assays, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 299.32 g/mol. The structure includes an isoxazole ring, a furan moiety, and a methoxyphenethyl group, which are crucial for its biological efficacy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to isoxazole derivatives. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .

In a comparative analysis:

- Compound A : IC50 = 2.12 μM (A549)

- Compound B : IC50 = 5.13 μM (HCC827)

The compound under investigation is hypothesized to exhibit similar or enhanced activity due to the presence of electron-donating groups that can stabilize the active form of the molecule .

Antimicrobial Activity

The antimicrobial properties of furan and isoxazole derivatives have been documented extensively. Compounds with furan rings have demonstrated notable antibacterial activity against various pathogens. For instance, studies indicate that modifications at specific positions on the furan ring can enhance antibacterial efficacy . The compound may also exhibit these properties by virtue of its structural components.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

- Furan and Isoxazole Rings : These heterocycles are known for their ability to interact with biological targets such as DNA and proteins.

- Methoxy Group : This substituent may enhance lipophilicity and facilitate cellular uptake.

Research indicates that compounds with electron-donating groups at the 5-position of the isoxazole ring tend to show increased biological activity .

Case Studies

- In Vitro Studies : In a study evaluating various derivatives, compounds similar to our target exhibited IC50 values ranging from 3.6 μM to 6.75 μM against lung cancer cell lines . These results suggest that structural modifications can lead to significant variations in biological activity.

- Antimicrobial Efficacy : Another study assessed the antibacterial properties of furan-based compounds, revealing that derivatives with specific functional groups displayed enhanced inhibition of bacterial growth .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide, and how can reaction progress be monitored?

- Methodology :

- Route 1 : React 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) mixture under reflux for 5–7 hours. Monitor progress via TLC using hexane:ethyl acetate (9:1). Post-reaction, isolate via crystallization (ethanol) or extraction (ethyl acetate) .

- Route 2 : Use chloroacetyl chloride with amine intermediates (e.g., 2-methoxyphenethylamine) in triethylamine, followed by reflux. Purify via recrystallization (pet-ether) and confirm purity via TLC .

- Key Tools : TLC for reaction monitoring, IR/NMR for structural validation, recrystallization for purification.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Techniques :

- IR Spectroscopy : Identify functional groups (e.g., amide C=O at ~1667 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

- ¹H NMR : Confirm substituent environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .

- Mass Spectrometry : Verify molecular weight (e.g., m/z 430.2 [M+1]) and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound, and how do solvent systems influence reaction kinetics?

- Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in acetamide synthesis. Water content in toluene/water mixtures impacts NaN₃ reactivity .

- Catalysis : Potassium carbonate (K₂CO₃) in DMF accelerates coupling reactions by deprotonating intermediates .

- Data-Driven Approach : Use computational reaction path searches (quantum chemical calculations) to predict optimal conditions, reducing trial-and-error experimentation .

Q. How does structural modification (e.g., substituent variation) affect anti-exudative activity?

- SAR Insights :

- Substituting the phenyl ring with electron-withdrawing groups (e.g., nitro, chlorine) enhances anti-exudative activity by increasing electrophilicity at the triazole sulfur moiety. For example, derivatives with 4-nitro substituents showed 40% greater efficacy than diclofenac sodium in rodent models .

- Furan and isoxazole rings contribute to π-π stacking with inflammatory targets (e.g., COX-2) .

Q. How can contradictions in biological activity data between studies be resolved?

- Case Example : Discrepancies in anti-inflammatory potency may arise from variations in animal models (e.g., species-specific metabolism) or dosing protocols.

- Resolution :

- Standardize assays (e.g., consistent edema induction methods).

- Conduct pharmacokinetic studies (e.g., bioavailability of acetamide derivatives) to correlate in vitro and in vivo results .

Methodological Challenges

Q. What purification challenges arise during synthesis, and how are they addressed?

- Issues : Co-elution of byproducts (e.g., unreacted NaN₃ or chloroacetyl chloride derivatives).

- Solutions :

- Gradient column chromatography (silica gel, hexane → ethyl acetate).

- Recrystallization in ethanol for high-melting-point solids .

Q. How can computational tools predict the compound’s reactivity or biological targets?

- Approach :

- Docking Simulations : Map interactions between the acetamide core and protein targets (e.g., COX-2 or NF-κB) using AutoDock Vina .

- DFT Calculations : Predict regioselectivity in heterocyclic ring formation (e.g., isoxazole vs. oxadiazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.